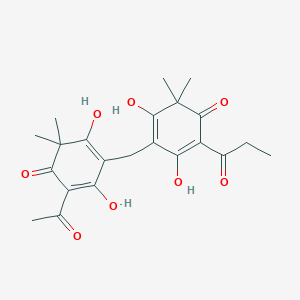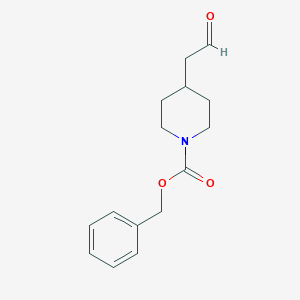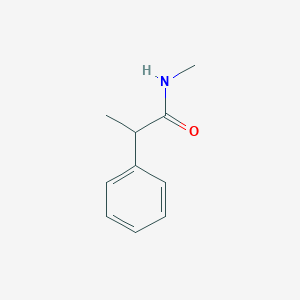![molecular formula C17H28O5 B149985 Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es CAS No. 126565-09-1](/img/structure/B149985.png)
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. It is a derivative of the natural product, squamulosin, and is synthesized using various methods.
Scientific Research Applications
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es has been extensively studied for its various scientific research applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Mechanism Of Action
The mechanism of action of acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of various kinases, including mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical And Physiological Effects
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Advantages And Limitations For Lab Experiments
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also relatively stable and can be stored for extended periods. However, it has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es has several potential future directions for research. It can be further investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections. It can also be studied for its potential as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, its mechanism of action can be further elucidated to better understand its pharmacological effects.
Conclusion:
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. It has been extensively studied for its various scientific research applications, including its anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases. Its mechanism of action is not fully understood, but it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es has several advantages for lab experiments, but also has some limitations. Future research directions include further investigation of its potential as a therapeutic agent, lead compound for drug development, and elucidation of its mechanism of action.
Synthesis Methods
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es is synthesized using various methods, including the use of squamulosin as a starting material. The synthesis involves the protection of the hydroxyl group of squamulosin using a suitable protecting group, followed by the selective oxidation of the primary alcohol to a carboxylic acid using a suitable oxidizing agent. The final step involves the deprotection of the hydroxyl group to yield acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es.
properties
CAS RN |
126565-09-1 |
|---|---|
Product Name |
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es |
Molecular Formula |
C17H28O5 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[(3aS,4R,6aS,7R,8S,10R,10aR)-8-ethoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate |
InChI |
InChI=1S/C17H28O5/c1-5-19-15-11(3)14-7-6-10(2)13-8-9-20-17(13,14)16(22-15)21-12(4)18/h10-11,13-16H,5-9H2,1-4H3/t10-,11-,13+,14+,15+,16+,17-/m1/s1 |
InChI Key |
XQGPUPZIXFNITR-ABRRYTQFSA-N |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@@]2([C@H](O1)OC(=O)C)OCC3)C)C |
SMILES |
CCOC1C(C2CCC(C3C2(C(O1)OC(=O)C)OCC3)C)C |
Canonical SMILES |
CCOC1C(C2CCC(C3C2(C(O1)OC(=O)C)OCC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



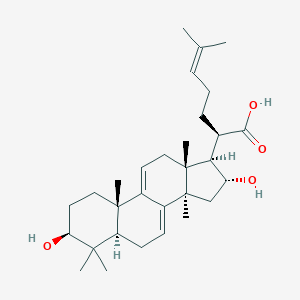
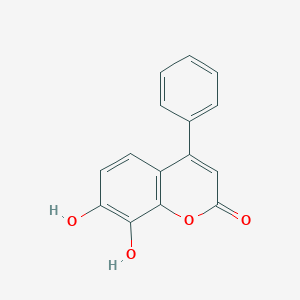
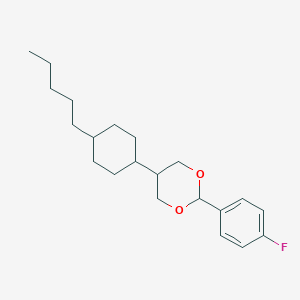
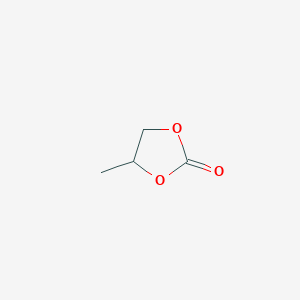
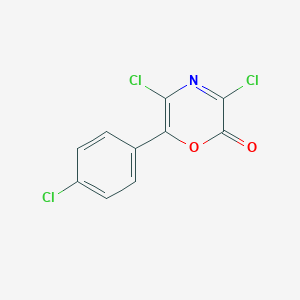
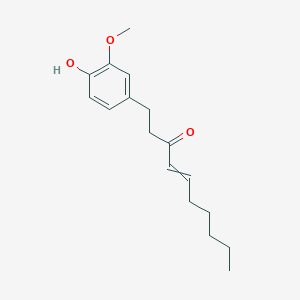
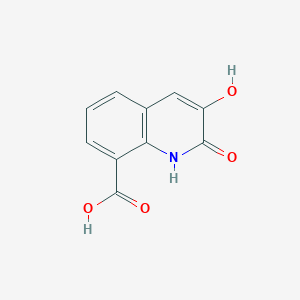
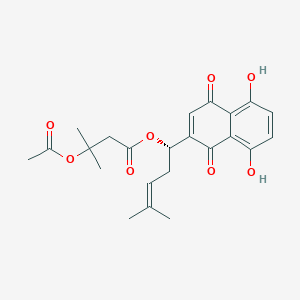
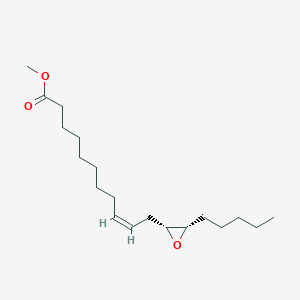
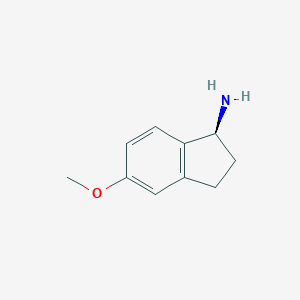
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)
